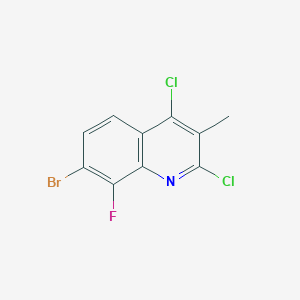
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline is a useful research compound. Its molecular formula is C10H5BrCl2FN and its molecular weight is 308.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry. Its unique structure, characterized by multiple halogen substituents, enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₅BrCl₂F
- Molecular Weight : 308.96 g/mol
- Structure : The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential for diverse biological interactions.
Research indicates that this compound interacts with various biological targets. Preliminary studies have shown:
- Binding Affinity : The compound exhibits notable binding affinity to specific proteins involved in cellular pathways, which may contribute to its pharmacological effects.
- Inhibition Studies : It has been reported to inhibit certain enzyme activities linked to cancer proliferation and inflammation .
Biological Activities
The biological activities of this compound include:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity has also been noted in preliminary screenings.
- Anticancer Properties :
- Antimalarial Activity :
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study: Anticancer Activity
A study evaluated the compound's effects on human lung cancer cells (A549). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.
Case Study: Antimicrobial Efficacy
In a comparative study against common bacterial strains (E. coli and S. aureus), this compound exhibited inhibition zones ranging from 15 mm to 25 mm, showcasing its potential as a broad-spectrum antimicrobial agent.
Properties
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2FN/c1-4-7(12)5-2-3-6(11)8(14)9(5)15-10(4)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHZLKWCPLXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)Br)F)N=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














